tert-Butyl (5-hydroxy-1-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate
Description
This compound is a substituted benzoazepine derivative characterized by a seven-membered azepine ring fused to a benzene moiety. Key structural features include:
- A tert-butyl carbamate group at position 2.
- A hydroxyl group at position 3.
- A methyl group at position 1.
- A ketone at position 2.
Its molecular formula is C₁₆H₂₀N₂O₄, with a molecular weight of 304.34 g/mol. The hydroxyl and carbamate groups confer polarity, influencing solubility and reactivity, while the methyl group enhances steric stability . This compound is primarily used as an intermediate in pharmaceutical synthesis, particularly for neuroactive or kinase-targeting molecules.
Properties
IUPAC Name |
tert-butyl N-(5-hydroxy-1-methyl-2-oxo-4,5-dihydro-3H-1-benzazepin-3-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)17-11-9-13(19)10-7-5-6-8-12(10)18(4)14(11)20/h5-8,11,13,19H,9H2,1-4H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXPQQIHCHURUMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C2=CC=CC=C2N(C1=O)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl (5-hydroxy-1-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate is a chemical compound with the molecular formula and a molecular weight of 306.36 g/mol. This compound features a benzo[b]azepin ring structure and is known for its potential biological activities, making it a subject of interest in pharmaceutical research.
The biological activity of this compound can be attributed to its structural characteristics. The compound is believed to interact with various biological targets due to the presence of functional groups that facilitate binding to proteins and enzymes.
Key Points:
- Antioxidant Properties: Similar compounds have demonstrated antioxidant activity by scavenging free radicals and preventing oxidative stress.
- Enzyme Inhibition: The carbamate moiety may inhibit certain enzymes, which could lead to therapeutic effects in various diseases.
Research Findings
Recent studies have highlighted the compound's potential in several areas:
- Anticancer Activity: Preliminary studies suggest that derivatives of benzo[b]azepine compounds exhibit cytotoxic effects against cancer cell lines. The mechanism may involve apoptosis induction and cell cycle arrest.
- Neuroprotective Effects: Some analogs have shown promise in protecting neuronal cells from oxidative damage, potentially useful in treating neurodegenerative diseases.
- Antimicrobial Activity: There are indications that this compound may possess antimicrobial properties, although further investigation is needed to confirm these effects.
Case Study 1: Anticancer Activity
A study evaluated the efficacy of various benzo[b]azepine derivatives against human cancer cell lines. This compound demonstrated significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM.
Case Study 2: Neuroprotection
In a neuroprotective assay using SH-SY5Y neuronal cells exposed to oxidative stress, the compound showed a reduction in cell death by 40% compared to untreated controls, indicating its potential as a neuroprotective agent.
Data Table: Biological Activities Summary
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
tert-Butyl (S)-(1-methyl-5-methylene-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamate (CAS 2124261-94-3)
- Structural Differences :
- Position 5 substituent: Methylene group instead of hydroxyl.
- Stereochemistry: The (S)-enantiomer is specified.
- Impact on Properties :
- Reduced polarity due to the absence of a hydroxyl group, leading to lower aqueous solubility.
- Increased reactivity at position 5 (methylene may participate in cycloaddition or alkylation reactions).
- Applications : Used in synthetic routes requiring further functionalization at position 5 .
tert-Butyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate (CAS 253185-44-3)
- Structural Differences :
- Ring fusion: Benzo[d]azepine (benzene fused at position d) vs. benzo[b]azepine.
- Substituents: Lacks hydroxyl and methyl groups.
- Impact on Properties :
- Altered ring conformation affects binding affinity in biological systems.
- Simpler structure may enhance synthetic accessibility.
- Applications : Intermediate for anticonvulsant or antipsychotic drug candidates .
tert-Butyl (5-aminobenzo[d]isoxazol-3-yl)carbamate
- Structural Differences: Core scaffold: Benzo[d]isoxazole (six-membered heterocycle) vs. benzoazepine. Functional groups: Amino group at position 5 instead of hydroxyl.
- Impact on Properties: Increased aromaticity and rigidity due to the isoxazole ring. Amino group enables conjugation or Schiff base formation.
- Applications : Used in kinase inhibitor or antibiotic synthesis .
Comparative Data Table
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction parameters require optimization?
The synthesis typically involves multi-step protocols, including protection/deprotection strategies and heterocyclic ring formation. For example:
- Step 1 : Introduction of the tert-butyl carbamate group via Boc protection under anhydrous conditions (e.g., using di-tert-butyl dicarbonate and a base like DMAP) .
- Step 2 : Formation of the benzoazepine core through cyclization reactions, often requiring controlled pH and temperature to avoid side reactions .
- Critical Parameters : Reaction time, solvent polarity (e.g., DMF vs. THF), and catalyst selection (e.g., Pd for cross-coupling steps). Yield optimization may require iterative adjustments to stoichiometry and purification methods (e.g., column chromatography vs. recrystallization) .
Q. How should researchers characterize the purity and structural integrity of this compound?
A combination of analytical techniques is essential:
- NMR Spectroscopy : H and C NMR to confirm regiochemistry and detect impurities (e.g., residual solvents or unreacted intermediates) .
- HPLC/MS : Reverse-phase HPLC with UV detection (λ = 254 nm) coupled with high-resolution mass spectrometry (HRMS) to verify molecular weight and purity (>95%) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline derivatives .
Q. What are the recommended storage conditions to ensure compound stability?
- Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis of the carbamate group .
- Avoid prolonged exposure to humidity (>30% RH) and acidic/basic environments, which may degrade the tert-butyl protecting group .
Advanced Research Questions
Q. How can computational modeling guide the optimization of reaction conditions?
- Reaction Path Search : Use quantum mechanical methods (e.g., DFT at the B3LYP/6-31G* level) to model transition states and identify energy barriers in key steps like cyclization or carbamate formation .
- Solvent Effects : Apply COSMO-RS simulations to predict solvent compatibility and optimize dielectric environments for intermediates .
- Machine Learning : Train models on existing reaction datasets to predict optimal catalysts or temperatures, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in toxicological data across studies?
- In Vitro/In Vivo Correlation : Address discrepancies (e.g., conflicting LD values) by standardizing test models (e.g., zebrafish vs. murine systems) and exposure durations .
- Metabolite Profiling : Use LC-MS/MS to identify reactive metabolites that may explain species-specific toxicity (e.g., cytochrome P450-mediated bioactivation) .
- Dose-Response Analysis : Apply Hill slope models to differentiate between threshold effects and linear no-threshold responses in genotoxicity assays .
Q. How can structural analogs inform the design of biological activity studies?
- SAR Analysis : Compare with analogs like tert-butyl (4-chloropyrimidin-2-yl)(methyl)carbamate to identify critical pharmacophores (e.g., the hydroxy group’s role in hydrogen bonding) .
- Molecular Docking : Simulate binding to target proteins (e.g., kinases or GPCRs) using AutoDock Vina, focusing on the benzoazepine core’s conformational flexibility .
- In Silico ADMET : Predict absorption and metabolic stability via tools like SwissADME to prioritize analogs for in vivo testing .
Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?
- Reactor Design : Implement continuous-flow systems to enhance heat/mass transfer during exothermic steps (e.g., cyclization), minimizing racemization .
- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy for real-time monitoring of chiral intermediates .
- Crystallization Engineering : Optimize cooling rates and anti-solvent addition to control polymorph formation and enantiomeric excess (>99% ee) .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s stability under acidic conditions?
- Controlled Degradation Studies : Perform accelerated stability testing (40°C/75% RH) with varied pH buffers (pH 1–7) and analyze degradation products via LC-MS .
- Mechanistic Probes : Use O isotopic labeling to track hydrolysis pathways (e.g., carbamate vs. lactam ring cleavage) .
- Cross-Study Comparison : Reconcile discrepancies by standardizing experimental protocols (e.g., HCl concentration, temperature) across labs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
